1H,1H,15H-Octacosafluoro-1-pentadecanol
Description
Contextualization within the Landscape of Highly Fluorinated Alcohols and Organofluorine Chemistry
Highly fluorinated alcohols, particularly FTOHs, are a cornerstone of organofluorine chemistry due to their amphiphilic nature, possessing both a hydrophobic and oleophobic perfluorinated "tail" and a hydrophilic alcohol "head". This dual character makes them valuable precursors in the synthesis of a wide array of fluorinated surfactants and polymers. These materials find applications in specialized coatings, firefighting foams, and stain-resistant textiles.
1H,1H,15H-Octacosafluoro-1-pentadecanol, with its C14 perfluorinated chain (often referred to as 14:2 FTOH in literature), is distinguished by its extended chain length. This characteristic significantly influences its physical and chemical behavior, such as its environmental persistence and surface activity, when compared to its shorter-chain counterparts like 6:2 FTOH and 8:2 FTOH. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the perfluorinated chain highly resistant to degradation. harvard.edu
The synthesis of such long-chain FTOHs is primarily achieved through two industrial processes: electrochemical fluorination (ECF) and telomerization. ECF involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410), while telomerization is a radical polymerization process. vulcanchem.com
Academic Significance and Research Impetus for this compound Studies
The academic drive to study this compound stems from several key areas. As a long-chain polyfluoroalkyl substance (PFAS), its environmental fate and potential for bioaccumulation are of significant concern. Research has shown that longer-chain FTOHs can be precursors to persistent and bioaccumulative perfluorocarboxylic acids (PFCAs). nih.gov Understanding the transformation pathways of this specific C15 alcohol is crucial for assessing its environmental impact.
Furthermore, the unique surface properties imparted by the long fluorinated chain are of great interest in materials science. The ability of such compounds to dramatically lower the surface tension of liquids is exploited in the design of advanced materials with tailored surface characteristics. The extended perfluoroalkyl chain of this compound is expected to enhance these properties, leading to investigations into its potential applications in high-performance coatings and specialized surfactants.
Current Research Gaps and Future Perspectives for Comprehensive Understanding
Despite its importance, significant research gaps remain in the comprehensive understanding of this compound. Much of the existing literature on FTOHs focuses on shorter-chain homologues, leaving a deficit of specific data for the C15 compound. rsc.org
A primary area requiring further investigation is the detailed toxicological profile of this compound. While the general toxicity of long-chain PFAS is a concern, specific data for this compound is scarce. nih.gov Furthermore, a deeper understanding of its atmospheric chemistry and transport is needed to accurately model its global distribution and environmental impact. acs.org
Future research should also focus on developing more efficient and environmentally benign synthesis methods for long-chain FTOHs. Moreover, exploring novel applications that leverage the unique properties of this compound, while considering its entire life cycle and potential for environmental release, will be a key area of future scientific endeavor. The development of advanced analytical techniques for the detection and quantification of long-chain FTOHs in various environmental matrices is also a critical need. researchgate.net Addressing these research gaps will be essential for a complete scientific understanding and responsible management of this compound. usgs.gov
Detailed Research Findings
While specific experimental data for this compound is limited in publicly available literature, its properties can be situated within the broader context of long-chain FTOHs.
Physicochemical Properties
The following table presents a combination of experimentally derived data for similar long-chain alcohols and computationally estimated properties for this compound to provide a comprehensive overview.
| Property | Value | Source |
| Molecular Formula | C15H4F28O | vulcanchem.com |
| Molecular Weight | 732.15 g/mol | vulcanchem.com |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosafluoropentadecan-1-ol | vulcanchem.com |
| Gibbs Free Energy of Formation (ΔfG°) | -5,481.60 kJ/mol (Joback Method) | vulcanchem.com |
| Enthalpy of Formation (ΔfH°) | -6,115.27 kJ/mol (Joback Method) | vulcanchem.com |
| Heat of Vaporization (ΔvapH) | 25.55 kJ/mol | vulcanchem.com |
Note: Some properties are estimated using computational methods due to the limited availability of experimental data for this specific compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
335-80-8 |
|---|---|
Molecular Formula |
C15H4F28O |
Molecular Weight |
732.15 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosafluoropentadecan-1-ol |
InChI |
InChI=1S/C15H4F28O/c16-2(17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)15(42,43)13(38,39)11(34,35)9(30,31)7(26,27)5(22,23)3(18,19)1-44/h2,44H,1H2 |
InChI Key |
OGVSRHJIJPNZGO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1h,1h,15h Octacosafluoro 1 Pentadecanol
Historical and Contemporary Approaches to Fluorinated Alcohol Synthesis
The journey of organofluorine chemistry began before the isolation of elemental fluorine itself, with early methods laying the groundwork for the sophisticated techniques used today. Historically, the synthesis of organofluorine compounds, including fluorinated alcohols, often relied on halogen exchange reactions. One of the earliest examples of forming a carbon-fluorine bond was reported in the 19th century. These initial methods, while groundbreaking, often suffered from harsh reaction conditions and limited substrate scope.
Contemporary approaches to fluorinated alcohol synthesis have evolved significantly, offering greater control, efficiency, and applicability. Modern synthetic methodologies can be broadly categorized and are summarized in the table below.
| Method Category | Description | Key Features |
| Nucleophilic Fluorination | Introduction of a fluoride (B91410) ion to displace a leaving group. | Utilizes fluoride salts; effectiveness depends on the substrate and reaction conditions. |
| Electrophilic Fluorination | Employs reagents that deliver an electrophilic fluorine atom to a nucleophilic carbon center. | Allows for the fluorination of electron-rich substrates like enolates. |
| Electrochemical Fluorination (ECF) | Uses an electric current to replace hydrogen atoms with fluorine in an anhydrous hydrogen fluoride medium. | A powerful method for producing perfluorinated compounds. |
| Fluorotelomerization | A radical polymerization process that creates a chain of fluorinated units. | Effective for producing linear, even-numbered perfluoroalkyl chains. |
| Catalytic Fluorination | Utilizes transition metal or organocatalysts to facilitate C-F bond formation. | Offers high selectivity and milder reaction conditions. |
These modern techniques have expanded the toolbox of synthetic chemists, enabling the construction of complex fluorinated molecules with greater precision.
Targeted Synthetic Routes for Long-Chain Per- and Polyfluorinated Alcohols
The synthesis of long-chain per- and polyfluorinated alcohols like 1H,1H,15H-octacosafluoro-1-pentadecanol requires methods that can build long, linear perfluoroalkyl chains and introduce a terminal hydroxyl group. The primary industrial methods for achieving this are fluorotelomerization and electrochemical fluorination.
Fluorotelomerization is a fundamental process for the industrial production of fluorotelomer alcohols (FTOHs). This radical chain reaction involves the oligomerization of tetrafluoroethylene (B6358150) (TFE) with a perfluoroalkyl iodide, which acts as a chain transfer agent or "telogen". The general structure of FTOHs is F(CF₂)nCH₂CH₂OH, where n is typically an even number.
The synthesis proceeds in a multi-step fashion:
Telomerization: A perfluoroalkyl iodide, commonly perfluoroethyl iodide (C₂F₅I), reacts with multiple units of TFE to produce a mixture of longer-chain perfluoroalkyl iodides, known as "telomer A". The distribution of chain lengths in the product mixture can be controlled by adjusting the ratio of TFE to the telogen.
Ethylene (B1197577) Insertion: The resulting perfluoroalkyl iodide mixture is then reacted with ethylene to insert a -CH₂CH₂- group, forming a fluorotelomer iodide, or "telomer B".
Hydrolysis: The terminal iodine atom is replaced with a hydroxyl group to yield the final fluorotelomer alcohol.
Refinements in fluorotelomerization processes to achieve specific alcohol architectures, such as the C14 perfluorinated chain of this compound, involve precise control over the reaction conditions. The molar ratio of TFE to the perfluoroalkyl iodide telogen is a critical parameter for controlling the average chain length of the resulting telomers. Subsequent purification steps, such as distillation, are necessary to isolate the desired chain length from the mixture of homologues produced.
Electrochemical fluorination (ECF), also known as electrofluorination, is a powerful technique for producing perfluorinated organic compounds. The Simons process, developed in the 1930s, is a cornerstone of ECF and involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride. In this process, hydrogen atoms on the organic molecule are replaced by fluorine atoms.
For the synthesis of a long-chain fluorinated alcohol like this compound, a suitable precursor such as pentadecanoyl fluoride would be subjected to ECF. The process typically uses a nickel anode and operates at a cell potential of 5-6 V. A significant challenge in ECF is the potential for carbon chain rearrangement and fragmentation due to the high-energy radical intermediates involved, which can lead to a mixture of linear and branched isomers and shorter-chain byproducts. However, for commercial production, conditions are often optimized to favor the formation of the desired linear isomer.
Advancements in ECF include the use of different electrolytes and solvent systems to improve selectivity and reduce anode passivation, which is a common issue that can halt the reaction. The development of flow electrochemistry also offers a safer and more scalable approach to fluorination reactions.
While fluorotelomerization and ECF are workhorse industrial methods, there is a continuous drive to develop more selective and milder synthetic routes. Emerging catalytic and reagent-based syntheses for C-F bond formation represent the forefront of this research.
Catalytic C-H Fluorination: A particularly attractive strategy is the direct fluorination of C-H bonds, which avoids the need for pre-functionalized starting materials. Transition metal catalysts, particularly those based on manganese and palladium, have shown promise in this area. For instance, manganese porphyrin complexes have been shown to catalyze the fluorination of aliphatic C-H bonds using fluoride ions under mild conditions. The mechanism often involves a high-valent metal-oxo intermediate that abstracts a hydrogen atom, followed by the transfer of a fluorine atom to the resulting carbon radical. While the application of these methods to long, unactivated alkyl chains remains a challenge, they offer a potential future route for the selective synthesis of highly fluorinated alcohols.
Enzymatic Fluorination: Biocatalysis is an emerging area in organofluorine chemistry. While naturally occurring fluorinase enzymes are known, their substrate scope is limited. However, engineered enzymes and the use of FMN-dependent reductases are expanding the possibilities for enzymatic fluorination, offering the potential for highly selective and environmentally benign synthetic routes.
Advanced Fluorinating Reagents: The development of new fluorinating reagents continues to advance the field. Reagents like Selectfluor® are widely used in electrophilic fluorination. Innovations in reagent design aim to provide safer, more selective, and more efficient ways to introduce fluorine into organic molecules.
Optimization Strategies for Yield, Purity, and Scalability in this compound Synthesis
The successful synthesis of this compound on a larger scale requires careful optimization of reaction parameters to maximize yield and purity while ensuring a scalable process.
Yield Optimization: In fluorotelomerization, the yield of the desired chain length is influenced by the stoichiometry of the reactants, temperature, and pressure. Fine-tuning the ratio of tetrafluoroethylene to the perfluoroalkyl iodide telogen is crucial for targeting a specific chain length distribution. In electrochemical fluorination, factors such as current density, electrolyte composition, and temperature can be adjusted to improve the yield of the desired perfluorinated product and minimize fragmentation. The use of additives and co-solvents can also enhance the solubility of the organic substrate and improve reaction efficiency.
Purity and Purification: The synthesis of long-chain fluorinated alcohols often results in a mixture of homologues and isomers. Achieving high purity is a significant challenge due to the similar physical properties of these compounds.
Distillation: Fractional distillation under reduced pressure is a common method for separating fluorotelomer alcohols with different chain lengths.
Crystallization: For solid compounds like this compound, recrystallization from a suitable solvent can be an effective purification technique.
Chromatography: Chromatographic methods, such as column chromatography, are used for purification, especially at the laboratory scale. The unique solubility properties of highly fluorinated compounds, being both hydrophobic and lipophobic, require careful selection of the stationary and mobile phases.
Scalability: Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges.
Safety: The use of hazardous materials like hydrogen fluoride in ECF or the handling of gaseous TFE in fluorotelomerization requires specialized equipment and stringent safety protocols.
Process Control: Maintaining consistent reaction conditions (temperature, pressure, mixing) in large-scale reactors is critical for reproducible results.
Cost-Effectiveness: The cost of starting materials, reagents, and energy consumption are major considerations for industrial-scale production.
Flow Chemistry: The adoption of continuous flow reactors can offer advantages in terms of safety, scalability, and process control for fluorination reactions. Flow systems allow for better heat management and precise control over reaction times, which can lead to improved yields and selectivity.
Challenges and Innovations in the Preparation of Highly Fluorinated Long-Chain Alcohols
The synthesis of highly fluorinated long-chain alcohols is fraught with challenges stemming from the unique properties of the carbon-fluorine bond and the long perfluoroalkyl chain.
Key Challenges:
| Challenge | Description |
| Inertness of C-F Bonds | The high strength of the C-F bond makes it difficult to form and to cleave, requiring energetic conditions or highly reactive reagents. |
| Selectivity | Achieving regioselectivity and chemoselectivity in fluorination reactions, especially on long alkyl chains with multiple C-H bonds, is difficult. |
| Solubility | Highly fluorinated compounds often exhibit poor solubility in both aqueous and common organic solvents, complicating reaction setup and purification. |
| Purification | The separation of the desired product from a mixture of isomers and homologues with similar boiling points and polarities is a significant hurdle. |
| Characterization | The analysis of long-chain fluorinated compounds can be challenging, requiring specialized techniques like ¹⁹F NMR and specific mass spectrometry methods. |
| Scale-up | The transition from laboratory to industrial scale involves overcoming challenges related to safety, heat management, and cost. |
Innovations Overcoming Challenges:
Advanced Catalysis: The development of new transition-metal and organocatalysts is enabling C-H fluorination under milder conditions with improved selectivity, offering a more direct route to fluorinated molecules.
Flow Chemistry: Continuous flow reactors provide a safer and more efficient platform for conducting hazardous fluorination reactions, improving scalability and process control.
Enzymatic Synthesis: The use of enzymes for C-F bond formation is a promising green chemistry approach that could offer unparalleled selectivity.
Novel Purification Techniques: The development of specialized sorbents and chromatographic materials that exploit the unique properties of fluorinated compounds, such as fluorous-fluorous interactions, is improving purification efficiency.
Computational Chemistry: Theoretical calculations and modeling are playing an increasingly important role in understanding reaction mechanisms and designing new catalysts and synthetic routes for targeted fluorinated molecules.
The continued innovation in synthetic methodologies is crucial for advancing the availability and application of highly fluorinated long-chain alcohols like this compound in various fields of science and technology.
Mechanistic Investigations of 1h,1h,15h Octacosafluoro 1 Pentadecanol Reactivity
Oxidative Transformation Pathways and Reaction Kinetics
The oxidative transformation of FTOHs is a critical pathway for their degradation in biological and environmental systems. These reactions are often initiated by enzymatic processes, such as those catalyzed by cytochrome P450 monooxygenases, which are involved in Phase I metabolism. scispace.com
The initial step in the oxidative metabolism of 1H,1H,15H-octacosafluoro-1-pentadecanol involves the oxidation of the terminal alcohol group. This reaction proceeds through the formation of an intermediate aldehyde, 1H,1H,15H-octacosafluoro-1-pentadecanal. This aldehyde is typically transient and is rapidly oxidized further to the corresponding carboxylic acid, 1H,1H,15H-octacosafluoro-1-pentadecanoic acid. nih.govacs.org
Studies on analogous FTOHs, such as 8:2 FTOH, have identified the corresponding fluorotelomer aldehyde (8:2 FTAL) and fluorotelomer carboxylate (8:2 FTCA) as key intermediates. nih.gov The oxidation of aldehydes to carboxylic acids can also occur through autoxidation, a process that can be induced by light and involves oxygen as the oxidant. rsc.org
Table 1: Key Intermediates in the Oxidative Transformation of this compound
| Compound Name | Chemical Formula | Role in Pathway |
| This compound | C₁₅H₃F₂₈O | Starting Compound |
| 1H,1H,15H-Octacosafluoro-1-pentadecanal | C₁₅H₂F₂₈O | Intermediate Aldehyde |
| 1H,1H,15H-Octacosafluoro-1-pentadecanoic acid | C₁₅H₂F₂₈O₂ | Intermediate Carboxylic Acid |
Following the formation of the fluorotelomer carboxylic acid, further degradation can occur via a beta-oxidation-like mechanism. This metabolic process involves the sequential removal of two-carbon units from the carboxylic acid chain. In the context of FTOHs, this leads to the formation of a series of shorter-chain perfluorocarboxylic acids (PFCAs). For example, the beta-oxidation of a C15 fluorotelomer carboxylic acid would be expected to yield shorter-chain PFCAs.
Research on the biodegradation of 8:2 FTOH has demonstrated the formation of shorter-chain metabolites, providing evidence for the breakdown of the perfluorinated carbon chain. nih.gov This process is significant as it can lead to the formation of more mobile and bioavailable PFCAs.
Alpha-oxidation is another potential metabolic pathway that involves the removal of a single carbon atom from the carboxylic acid. However, studies on the biodegradation of 8:2 FTOH have shown no evidence of the formation of metabolites that would result from alpha-oxidation, such as perfluorononanoic acid (PFNA). acs.orgnih.gov This suggests that alpha-oxidation may not be a significant pathway in the metabolism of FTOHs. nih.gov While minor amounts of PFNA have been detected in some in vitro studies with 8:2 FTOH, the primary route of PFCA formation appears to be through beta-oxidation. nih.govoup.com
Reductive and Hydrolytic Degradation Mechanisms
Information specifically on the reductive and hydrolytic degradation of this compound is limited. However, general chemical principles suggest that the C-F bonds in the perfluorinated chain are highly resistant to both reductive and hydrolytic cleavage due to their high bond strength. The primary alcohol group could potentially undergo reduction back to an alkane under strong reducing conditions, though this is not considered a major environmental fate pathway. Similarly, hydrolysis is unlikely to be a significant degradation mechanism for the fluorinated portion of the molecule.
Intermolecular and Intramolecular Reaction Dynamics
The reactivity of this compound is influenced by its molecular structure, which features a long, hydrophobic, and lipophobic perfluorinated tail and a polar hydroxyl head group. This amphipathic nature can lead to self-assembly and aggregation in certain media, which could influence its reaction dynamics. The strong electron-withdrawing nature of the perfluoroalkyl chain increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols, which can affect its participation in hydrogen bonding and other intermolecular interactions.
Role as a Solvent or Reaction Promoter in Organic Transformations for Fluorinated Alcohols
Fluorinated alcohols, as a class, possess unique properties that make them valuable as solvents and reaction promoters in organic synthesis. nih.govcolab.wsresearchgate.net Their strong hydrogen-bonding donor ability, coupled with low nucleophilicity, allows them to activate substrates and promote reactions without acting as a nucleophile themselves. nih.govresearchgate.net
These solvents have been shown to be effective in a variety of transformations, including:
Nucleophilic substitution reactions nih.gov
Ring-opening reactions of epoxides arkat-usa.org
C-H functionalization reactions rsc.orgrsc.org
Electrophilic reactions nih.gov
Organic electrosynthesis acs.org
The high ionizing power and polarity of fluorinated alcohols can stabilize cationic intermediates and radical species, enabling challenging transformations to proceed under milder conditions. acs.orgacs.org While specific studies using this compound as a solvent are not widely reported, its structural similarity to other long-chain fluorinated alcohols suggests it could exhibit similar properties, albeit with solubility limitations due to its long perfluorinated chain.
Hydrogen Bonding Activation in Catalysis
The concept of hydrogen bonding activation is a cornerstone of organocatalysis, and fluorinated alcohols are particularly effective in this regard. The strong electron-withdrawing effect of the fluorine atoms significantly increases the acidity of the hydroxyl proton, making these alcohols potent hydrogen bond donors. This enhanced acidity allows them to form strong hydrogen bonds with Lewis basic sites on substrate molecules.
In a typical catalytic cycle, a fluorinated alcohol can activate an electrophile by hydrogen bonding to a carbonyl oxygen or a nitrogen atom. This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. While specific examples involving this compound are not detailed in available research, the general principle is well-established for other fluorinated alcohols like hexafluoroisopropanol (HFIP). The boosting effect of fluorinated alcohols in many synthetic methods is primarily attributed to this mode of hydrogen bond activation.
Table 1: Comparison of Acidity and Hydrogen Bond Donor Strength
| Alcohol | pKa | Relative H-Bond Donor Strength |
|---|---|---|
| Methanol | ~15.5 | Low |
| Ethanol (B145695) | ~15.9 | Low |
| Isopropanol | ~16.5 | Low |
| tert-Butanol | ~17 | Very Low |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 9.3 | High |
| This compound | Estimated to be low | Theoretically High |
Note: Specific experimental data for this compound is not available and is estimated based on the properties of similar fluorinated alcohols.
Stabilization of Cationic Intermediates
Fluorinated alcohols are known to be excellent solvents for reactions involving cationic intermediates due to their high polarity and low nucleophilicity. The stabilization of such transient species is crucial for the success of many organic transformations. It is proposed that the carbon-fluorine (C-F) dipoles within the fluorinated alkyl chain play a significant role in stabilizing adjacent positive charges through intermolecular charge-dipole interactions.
For a long-chain fluorinated alcohol like this compound, the cumulative effect of numerous C-F dipoles could create a highly polarized microenvironment. This environment can effectively solvate and stabilize cationic intermediates, thereby lowering the activation energy of the reaction and facilitating pathways that might otherwise be energetically unfavorable. Although studies have suggested that very polar fluorinated alcohols can stabilize cationic reaction intermediates, specific research quantifying this effect for this compound is not presently available.
Influence on Chemo- and Regioselectivity in Organic Reactions
The distinct steric and electronic properties of this compound suggest its potential to influence the chemo- and regioselectivity of organic reactions. The bulky, rigid nature of the perfluoroalkyl chain can create specific steric demands within a catalyst-substrate complex, directing incoming reagents to a particular site on the substrate. This can lead to high levels of regioselectivity.
Furthermore, the fluorous portion of the molecule can promote the formation of fluorous phases or fluorous-organic biphasic systems. In such systems, the catalyst and reactants may have different affinities for each phase, which can be exploited to control the reaction outcome and facilitate catalyst separation. The specific interactions, such as hydrogen bonding from the alcohol functional group combined with the steric hindrance of the fluorinated chain, can lead to unique selectivities. However, without specific published research on this compound, its precise influence on chemo- and regioselectivity remains a matter of theoretical consideration based on the behavior of other fluorous catalysts.
Table 2: Potential Influences on Reaction Selectivity
| Property | Potential Effect |
|---|---|
| Steric Hindrance | Directs incoming reagents, enhancing regioselectivity. |
| Hydrogen Bonding | Orients substrates within the transition state. |
| Fluorous Interactions | Can lead to phase-dependent reactivity and selectivity. |
| High Polarity | Stabilizes polar transition states, potentially altering reaction pathways. |
Computational Chemistry and Theoretical Modeling of 1h,1h,15h Octacosafluoro 1 Pentadecanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1H,1H,15H-Octacosafluoro-1-pentadecanol. These methods, like Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into its electronic structure and energetics.
A primary step would be geometry optimization to determine the most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability.
Furthermore, quantum chemical calculations can predict thermochemical data such as the enthalpy of formation, entropy, and Gibbs free energy. These energetic parameters are vital for understanding the molecule's stability and its potential to participate in chemical reactions. For instance, a study on odd fluorotelomer alcohols utilized quantum chemical calculations to investigate their thermodynamic properties, revealing trends in fusion, sublimation, and vaporization energies. ua.pt
Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |
| Enthalpy of Formation | -3500 kJ/mol | Represents the energy change upon formation from its constituent elements. |
Note: The values in this table are hypothetical and for illustrative purposes only, as no specific data for this compound were found.
Molecular Dynamics Simulations of Solvation and Interfacial Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a dynamic picture of their interactions with their environment. For this compound, MD simulations would be particularly useful for understanding its solvation properties and its behavior at interfaces, such as the air-water interface.
At an interface, MD simulations can model how this compound molecules orient themselves. Due to its amphiphilic nature, with a hydrophilic alcohol head group and a long, hydrophobic, and lipophobic fluorinated tail, it is expected to form organized structures at interfaces. Research on other perfluorinated alcohols has demonstrated their tendency to form highly ordered domains in Langmuir monolayers. ulisboa.pt
Predictive Modeling of Chemical Reactivity and Transformation Pathways
Computational methods can be employed to predict the chemical reactivity of this compound and to explore potential transformation pathways. By mapping the potential energy surface of a reaction, chemists can identify the most likely routes for degradation or transformation.
For example, the atmospheric oxidation of fluorotelomer alcohols is a known pathway for the formation of perfluorinated carboxylic acids. acs.org Computational modeling could elucidate the specific steps involved in the atmospheric degradation of this compound, initiated by reactions with atmospheric oxidants like the hydroxyl radical (OH). These models can calculate the activation energies for different reaction steps, helping to determine the rate-limiting steps and the major degradation products.
Furthermore, the stability of fluorotelomer alcohols under different conditions can be investigated. For instance, it has been shown that under basic conditions, fluorotelomer alcohols can undergo HF elimination. nih.gov Predictive modeling could assess the susceptibility of this compound to such degradation pathways.
Structure-Activity Relationship Studies through Computational Approaches
While direct biological activity data for this compound is not available, computational structure-activity relationship (SAR) studies could provide predictive insights. SAR models correlate the structural or physicochemical properties of molecules with their biological activity.
In a computational SAR study, a set of molecules with known activities would be used to build a predictive model. Although no specific activity is known for this compound, its structural similarity to other fluorotelomer alcohols that have been studied for their estrogenic activity could be a starting point. wikipedia.org
Computational descriptors for this compound, such as its molecular shape, electronic properties (like those calculated in section 4.1), and hydrophobicity, would be calculated. These descriptors would then be input into the established SAR model to predict its potential biological activity. This approach allows for the screening of compounds for potential biological effects without the need for extensive experimental testing.
Environmental Transformation and Biogeochemical Cycling of 1h,1h,15h Octacosafluoro 1 Pentadecanol
Aerobic Biodegradation Pathways in Varied Environmental Matrices
1H,1H,15H-Octacosafluoro-1-pentadecanol, a 14:2 fluorotelomer alcohol (FTOH), undergoes aerobic biodegradation in various environmental settings, including soil, activated sludge, and mixed bacterial cultures. acs.orgrsc.orgnih.gov The process is characterized by the transformation of the parent compound into a series of intermediate and stable metabolites. nih.govnih.gov Aerobic conditions generally facilitate a more rapid degradation of FTOHs compared to anaerobic environments, with half-lives observed to be less than one to fourteen days under aerobic conditions. rsc.org The initial step in the aerobic biodegradation of FTOHs involves the oxidation of the alcohol group. ca.gov Studies on analogous shorter-chain FTOHs, such as 8:2 FTOH, have been instrumental in elucidating these pathways. acs.orgnih.govnih.gov For instance, the biodegradation of 8:2 FTOH in activated sludge from domestic wastewater treatment plants has been shown to yield a variety of transformation products. nih.gov The bioavailability of this compound for microbial degradation can be influenced by its tendency to adsorb to matrices like soil and sludge, which can reduce its partitioning into the air. acs.orgmst.dk
Microbial Community Engagement and Specific Strain Contributions
The biodegradation of fluorotelomer alcohols is carried out by diverse microbial communities. acs.orgmst.dk While specific strains responsible for the degradation of this compound are not extensively documented, research on other FTOHs has identified certain bacteria capable of these transformations. For example, strains of Pseudomonas, known for their ability to degrade alkanes, have been shown to biotransform 8:2 FTOH. ca.govmst.dk The presence of other easily metabolized carbon sources can influence the rate and extent of FTOH degradation by these microbial communities. mst.dk In some cases, the addition of organic nutrients like ethanol (B145695) has been shown to enhance the mineralization of the perfluorinated carbon chain of FTOHs. acs.orgnih.gov The wood-rotting fungus Phanerochaete chrysosporium has also been demonstrated to transform 6:2 FTOH, suggesting that fungi may play a role in the environmental fate of these compounds. semanticscholar.org Microbial communities in activated sludge and soil are known to drive the biotransformation of FTOHs. acs.orgnih.gov
Identification and Characterization of Primary and Secondary Biotransformation Products
The aerobic biotransformation of this compound is expected to produce a range of polyfluorinated and perfluorinated carboxylic acids (PFCAs). rsc.orgalsglobal.com Based on studies of other FTOHs, the degradation pathway likely proceeds through the formation of a fluorotelomer aldehyde and a saturated fluorotelomer acid with the same number of fluorinated carbons. nih.gov These intermediates are then further transformed into a variety of products. For the analogous 8:2 FTOH, identified metabolites include 8:2 fluorotelomer aldehyde (8:2 FTAL), 8:2 fluorotelomer carboxylic acid (8:2 FTCA), and 8:2 unsaturated fluorotelomer carboxylic acid (8:2 FTUCA). nih.govresearchgate.net Further degradation can lead to the formation of shorter-chain PFCAs. acs.orgnih.gov For example, the biodegradation of 8:2 FTOH has been shown to produce perfluorooctanoic acid (PFOA) and perfluorohexanoic acid (PFHxA). acs.orgnih.gov A significant finding from studies on 8:2 FTOH is the formation of 2H,2H,3H,3H-perfluorodecanoic acid, which is a potential substrate for beta-oxidation. nih.govresearchgate.net
Below is a table summarizing the common biotransformation products observed from the aerobic degradation of analogous fluorotelomer alcohols.
| Precursor Compound | Primary Biotransformation Products | Secondary Biotransformation Products |
| 8:2 FTOH | 8:2 Fluorotelomer Aldehyde (8:2 FTAL) | Perfluorooctanoic Acid (PFOA) |
| 8:2 FTOH | 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) | Perfluoroheptanoic Acid (PFHpA) |
| 8:2 FTOH | 8:2 Unsaturated Fluorotelomer Carboxylic Acid (8:2 FTUCA) | Perfluorohexanoic Acid (PFHxA) |
| 6:2 FTOH | 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA) | Perfluorohexanoic Acid (PFHxA) |
| 6:2 FTOH | 5:2 secondary FTOH | Perfluoropentanoic Acid (PFPeA) |
Anaerobic Transformation Processes and Their Distinct Pathways
Under anaerobic conditions, such as those found in digested sludge, the biotransformation of fluorotelomer alcohols follows different pathways and generally proceeds at a slower rate compared to aerobic degradation. rsc.orgmst.dk Studies on 8:2 FTOH in digested sludge under methanogenic conditions have shown that the primary degradation product is the 8:2 fluorotelomer acid. mst.dk This suggests that the subsequent degradation to shorter-chain PFCAs is less favorable under anaerobic conditions. rsc.org The persistence of FTOHs can be significantly longer in reducing environments. alsglobal.com
Photochemical and Atmospheric Degradation Mechanisms
This compound is a volatile compound and can be transported over long distances in the atmosphere. alsglobal.comresearchgate.net In the atmosphere, FTOHs are primarily degraded through gas-phase reactions with hydroxyl (OH) radicals. researchgate.netutoronto.ca This atmospheric oxidation is a significant source of PFCAs in the environment, contributing to their widespread distribution, even in remote regions. utoronto.canih.govscispace.com Smog chamber studies have demonstrated that the atmospheric degradation of FTOHs leads to the formation of a homologous series of PFCAs. utoronto.canih.govscispace.com The atmospheric lifetime of FTOHs is estimated to be around 20 days, which is sufficient for long-range transport. researchgate.net The degradation of FTOHs in the atmosphere is likely a major contributor to the presence of PFCAs in arctic environments. utoronto.ca
Environmental Transport and Distribution Dynamics in Aquatic and Terrestrial Systems
The environmental transport and distribution of this compound are governed by its physicochemical properties, including its volatility and its tendency to partition to different environmental compartments. rsc.orgmst.dk As a volatile compound, it can be released from consumer products and industrial sites into the atmosphere, leading to long-range transport. rsc.orgresearchgate.net In aquatic and terrestrial systems, FTOHs can be introduced through wastewater treatment plant effluents and the application of biosolids to land. rsc.orgalsglobal.com Once in these systems, they can undergo microbial degradation. acs.orgnih.gov The strong adsorption of FTOHs to sludge and soil can limit their mobility and bioavailability, but also makes these matrices long-term sources of FTOHs and their degradation products. acs.orgmst.dk Modeling studies suggest that the degradation of fluorotelomer-based polymers in landfills is a significant and ongoing source of FTOHs and subsequently PFCAs to the environment. researchgate.net
De-fluorination Processes and Mineralization Extent in Biodegradation
The cleavage of the carbon-fluorine bond, or de-fluorination, is a critical step in the ultimate mineralization of fluorinated compounds. While the perfluoroalkyl chain is generally resistant to degradation, studies have shown that microbial processes can lead to the defluorination of FTOHs. acs.orgnih.govnih.gov The aerobic biodegradation of 8:2 FTOH has been shown to result in the release of fluoride (B91410) ions, indicating the breakdown of the perfluorinated chain. nih.govresearchgate.net The extent of mineralization can be enhanced by the presence of additional organic carbon sources. acs.orgnih.gov For 8:2 FTOH, up to 12% total mineralization has been observed in mixed bacterial cultures over 90 days. nih.govresearchgate.net The initial steps of aerobic defluorination of n:2 FTOHs are believed to involve the cleavage of two C-F bonds, leading to the formation of a two-carbon shorter perfluorinated acid. nih.govacs.org
The following table presents the reported aerobic defluorination degrees for some shorter-chain FTOHs.
| Compound | Defluorination Degree (%) | Reference |
| 8:2 FTOH | 12 | nih.govacs.org |
| 6:2 FTOH | 16 | nih.govacs.org |
| 4:2 FTOH | 37 | nih.govacs.org |
Advanced Analytical Techniques for Characterization and Quantification of 1h,1h,15h Octacosafluoro 1 Pentadecanol and Its Environmental Metabolites
High-Resolution Chromatographic Separations for Complex Environmental Samples
Effective separation of the target analyte from complex environmental matrices like water, soil, and biota is a critical first step in analysis. High-resolution chromatography is the cornerstone of this process, with both gas and liquid chromatography being widely employed. acs.orgnih.gov
Gas Chromatography (GC): Due to the volatility of FTOHs, gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for their targeted analysis. nih.gov For separating neutral per- and polyfluoroalkyl substances (PFASs), including FTOHs, a semi-polar GC column often provides adequate separation. pfascentral.org Positive chemical ionization (PCI) is a frequently used ionization technique that yields the best responses for these compounds. pfascentral.orgresearchgate.net In some applications, thermal desorption (TD) is coupled with GC-MS/MS to quantify trace levels of FTOHs emitted from sources into indoor air. nih.gov
Liquid Chromatography (LC): Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique. pfascentral.org Chromatographic separation is often achieved using C18 columns. pfascentral.orgnih.gov However, analyzing FTOHs with LC-MS can face sensitivity issues due to challenges in ionization. nih.govpku.edu.cn To overcome this, derivatization of the FTOH molecule can be employed to enhance detection. pku.edu.cn Atmospheric pressure chemical ionization (APCI) has also been shown to successfully ionize FTOHs for LC-MS/MS analysis. pfascentral.org
Table 1: Chromatographic Methods for Fluorotelomer Alcohol Analysis
| Technique | Column Type | Ionization/Detection | Key Findings | Reference |
|---|---|---|---|---|
| GC-MS | Semi-polar (e.g., DB-624) | Positive Chemical Ionization (PCI) | Provides adequate separation and good response for neutral PFAS including FTOHs. | pfascentral.org |
| TD-GC-MS/MS | Varies | Tandem Mass Spectrometry | Sensitive method for quantifying trace levels of volatile FTOHs in air, with detection limits as low as 0.07–0.09 ng. | nih.gov |
| UHPLC-MS/MS | C18 Reversed-Phase | Electrospray Ionization (ESI), often with derivatization | Effective for a range of PFAS, though FTOHs may require derivatization for enhanced sensitivity. Detection limits of ~0.09 ng/mL have been achieved. | nih.govpku.edu.cn |
| UHPLC-MS/MS | C18 Reversed-Phase | Atmospheric Pressure Chemical Ionization (APCI) | Successfully ionizes neutral PFAS, including FTOHs, without derivatization. | pfascentral.org |
Advanced Mass Spectrometry for Metabolite Identification
Mass spectrometry (MS) is indispensable for both the sensitive quantification of 1H,1H,15H-Octacosafluoro-1-pentadecanol and the identification of its unknown environmental metabolites. amazonaws.com
Tandem Mass Spectrometry (MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary analytical procedure for PFAS monitoring due to its high sensitivity and specificity. nih.gov This technique is crucial for quantifying known metabolites by monitoring specific precursor-to-product ion transitions.
High-Resolution Mass Spectrometry (HRMS): For identifying previously unknown metabolites, high-resolution mass spectrometry techniques such as Quadrupole Time-of-Flight (Q-TOF) are employed. amazonaws.comacs.org HRMS provides highly accurate mass measurements, which allow for the determination of elemental compositions for parent ions and their fragments. This information is critical for proposing and confirming the structures of novel biotransformation products. acs.org For instance, LC/Q-TOF MS has been used to identify metabolites from the biodegradation of FTOHs in bacterial cultures. amazonaws.comnih.gov Gas chromatography coupled with HRMS has also been applied to identify precursor compounds and previously unreported byproducts in contaminated soils. nih.gov
Chemical Ionization Mass Spectrometry (CIMS): CIMS with iodide reagent ion chemistry has emerged as a useful technique for the direct, high-time-resolution detection of gaseous FTOHs and other oxygenated PFAS. nih.govacs.orgresearchgate.net This method allows for fast measurements with minimal sample preparation. nih.govresearchgate.net
Table 2: Mass Spectrometry Techniques for FTOH and Metabolite Analysis
| Technique | Ionization Mode | Application | Key Feature | Reference |
|---|---|---|---|---|
| LC-MS/MS | Negative Electrospray (ESI) | Quantification of FTOHs and known metabolites | High sensitivity and specificity for targeted analysis. | nih.gov |
| LC/Q-TOF MS | Negative Electrospray (ESI) | Identification of unknown metabolites | Provides accurate mass measurements for structural elucidation. | amazonaws.com |
| GC-HRMS (qToF/MS) | Positive Chemical Ionization (PCI) | Identification of neutral FTOHs and manufacturing byproducts | Confirms presence of and aids in tentative identification of novel compounds in complex samples. | nih.gov |
| CIMS | Iodide-adduct | Direct detection of gas-phase FTOHs | Offers fast, high-resolution measurements with minimal sample processing. | nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic and Biodegradation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including FTOHs and their transformation products. nih.govmdpi.com
¹⁹F NMR is particularly valuable for analyzing fluorinated compounds. thermofisher.com The fluorine nucleus is highly sensitive, and its large chemical shift range provides detailed information about the local chemical environment of each fluorine atom in the molecule. thermofisher.com This makes ¹⁹F NMR an excellent tool for identifying and characterizing fluorinated metabolites in complex mixtures, often without the need for separation or reference standards. nih.govrsc.org It can be used to confirm the identity of synthetic products and to track the appearance of new fluorinated species resulting from biodegradation. researchgate.netnih.gov For example, ¹⁹F NMR has been used to observe the appearance of new resonances corresponding to fluorinated metabolites during the biotransformation of 6:2 FTOH by fungal cultures. researchgate.net
In conjunction with ¹⁹F NMR, ¹H and ¹³C NMR provide information about the non-fluorinated portions of the molecule, such as the terminal alcohol group and the adjacent methylene (B1212753) groups. nih.gov Together, these multi-nuclear NMR approaches allow for the complete and unambiguous structural characterization of both the parent FTOH and its various degradation products. amazonaws.comjeol.com
Table 3: Key NMR Parameters for FTOH Characterization
| Nucleus | Application | Typical Information Yielded | Reference |
|---|---|---|---|
| ¹⁹F | Primary analysis of fluorinated chain | Resolves signals for CF₃ and individual CF₂ groups. Highly sensitive to structural changes along the chain. | thermofisher.com |
| ¹H | Analysis of hydrocarbon portion | Identifies signals for CH₂ and OH groups. | amazonaws.com |
| ¹³C | Analysis of carbon backbone | Provides information on all carbon atoms, with coupling to ¹⁹F giving further structural detail. | nih.gov |
Infrared and Other Vibrational Spectroscopic Methods for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. nih.gov For a compound like this compound, IR spectroscopy can confirm the presence of key structural features through their characteristic vibrational absorption bands.
The primary functional groups and their expected IR absorption regions are:
O-H stretch: A strong, broad absorption band typically in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.
C-H stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methylene (-CH₂-) group typically appear just below 3000 cm⁻¹.
C-F stretch: The carbon-fluorine bonds of the long perfluorinated chain produce very strong, complex absorption bands in the fingerprint region of the spectrum, generally between 1100 and 1300 cm⁻¹.
IR spectroscopy is particularly useful for confirming the identity of a synthesized standard of this compound. nih.gov It also serves as a valuable tool in monitoring biodegradation or chemical transformation studies. For instance, the oxidation of the terminal alcohol group to a carboxylic acid would be readily observable by the disappearance of the O-H alcohol stretch and the appearance of a very broad O-H acid stretch (~2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (~1700 cm⁻¹).
Application of Isotope Tracing for Mechanistic Elucidation in Environmental Studies
Isotope tracing is a powerful methodology for accurately quantifying compounds in complex matrices and for elucidating transformation pathways. nih.gov This involves using isotopically labeled versions of the target analyte.
Isotope Dilution for Quantification: For quantitative analysis, mass-labeled standards (e.g., containing ¹³C or ²H) of FTOHs are used as internal standards in methods like GC-MS and LC-MS/MS. acs.orgnih.gov This approach, known as isotope dilution, is the gold standard for quantification. The labeled standard is added to a sample at the beginning of the analytical procedure. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction and the same matrix-induced signal suppression or enhancement during analysis. By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved. nih.gov However, care must be taken as some mass-labeled FTOHs can undergo fragmentation that produces signals corresponding to the non-labeled native ions, potentially causing false positives if not properly controlled. acs.orgnih.govresearchgate.netfigshare.com
Mechanistic Studies: To study the environmental fate and biodegradation pathways, FTOHs labeled with radioactive isotopes (like ¹⁴C) or stable isotopes can be used. acs.orgnih.gov By introducing a ¹⁴C-labeled FTOH into a microbial culture or environmental microcosm, researchers can trace the path of the carbon atoms. acs.orgnih.gov This allows for the unambiguous identification of degradation products, including mineralization to ¹⁴CO₂, and helps to build a complete picture of the metabolic pathway. nih.gov Such studies have provided direct evidence that the perfluorinated carbon chains of FTOHs can be broken down by microorganisms. acs.orgnih.gov
Research on Structural Modifications and Functional Analogues of 1h,1h,15h Octacosafluoro 1 Pentadecanol
Synthesis and Characterization of Novel Fluorinated Alcohol Derivatives
The synthesis of novel derivatives of 1H,1H,15H-octacosafluoro-1-pentadecanol primarily involves modifications of the terminal hydroxyl group or alterations to the perfluoroalkyl chain length. Standard organic transformations can be adapted to introduce new functional groups, thereby creating a library of compounds with diverse properties.
Key Synthetic Strategies:
Esterification and Etherification: The terminal hydroxyl group serves as a versatile handle for synthesizing a range of esters and ethers. For instance, reaction with various acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. Similarly, Williamson ether synthesis can be employed to introduce different alkyl or aryl groups.
Modification of the Perfluoroalkyl Chain: While more challenging, modifications to the perfluoroalkyl chain can be achieved through telomerization reactions using different chain transfer agents or by employing shorter-chain fluorinated building blocks. This allows for the synthesis of analogues with varying fluorine content and chain lengths.
Introduction of Other Functional Groups: The hydroxyl group can be converted to other functionalities, such as halides, amines, or azides, through established synthetic protocols. These transformations open up avenues for further derivatization and the creation of a wide array of functional analogues.
Characterization Techniques:
The structural elucidation and purity assessment of these novel derivatives rely on a combination of modern analytical techniques.
Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns, further confirming the identity of the synthesized compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of functional groups, such as the O-H stretch of the alcohol, the C=O stretch of an ester, or the C-O stretch of an ether.
Elemental Analysis: This technique provides the percentage composition of elements (C, H, F, O, etc.) in the compound, which helps in verifying the empirical formula.
Table 1: Hypothetical Novel Derivatives of this compound and Their Characterization Data
| Derivative Name | Modification | Expected ¹⁹F NMR Chemical Shift Range (ppm vs. CFCl₃) | Expected IR Absorption Bands (cm⁻¹) |
| 1H,1H,15H-Octacosafluoropentadecyl acetate | Esterification of the hydroxyl group | -80 to -130 | ~1740 (C=O), ~1200 (C-O) |
| 1-(1H,1H,15H-Octacosafluoropentadecyloxy)butane | Etherification of the hydroxyl group | -80 to -130 | ~1150 (C-O) |
| 1-Amino-1H,1H,15H-octacosafluoropentadecane | Replacement of the hydroxyl group with an amine | -80 to -130 | ~3300-3500 (N-H) |
| 1H,1H,13H-Hexacosafluoro-1-tridecanol | Shortening of the perfluoroalkyl chain | -80 to -130 | ~3200-3600 (O-H) |
Investigation of Structure-Reactivity Relationships in Modified Fluorinated Alcohols
The relationship between the molecular structure of modified fluorinated alcohols and their chemical reactivity is a critical area of investigation. Understanding these relationships allows for the prediction of compound behavior and the rational design of molecules with desired properties.
The reactivity of derivatives of this compound is significantly influenced by the nature of the functional group and the length of the perfluoroalkyl chain. The strong electron-withdrawing nature of the perfluoroalkyl chain imparts unique characteristics to the adjacent functional groups. For example, the acidity of the hydroxyl group in the parent alcohol is higher than that of its non-fluorinated counterparts.
Key Factors Influencing Reactivity:
Inductive Effect of the Perfluoroalkyl Chain: The highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect that propagates along the carbon chain. This effect influences the electron density at the reactive center, affecting reaction rates and equilibria.
Steric Hindrance: The bulky nature of the long perfluoroalkyl chain can sterically hinder the approach of reagents to the reactive site, thereby slowing down reaction rates.
Solvation Effects: The unique solvation properties of fluorinated compounds can influence reaction kinetics and pathways. The fluorinated tail is lipophobic and hydrophobic, while the functional head group can have varying polarity.
For instance, in esterification reactions, the rate of reaction may be influenced by the steric bulk of both the acylating agent and the fluorinated alcohol. In nucleophilic substitution reactions where the hydroxyl group is first converted to a leaving group, the stability of the resulting carbocation or the transition state will be significantly impacted by the electron-withdrawing perfluoroalkyl chain.
Table 2: Predicted Reactivity Trends in Modified Fluorinated Alcohols
| Structural Modification | Predicted Effect on Reactivity of the Functional Group | Rationale |
| Shortening the perfluoroalkyl chain | Increased reactivity | Reduced steric hindrance and slightly weaker inductive effect. |
| Branching of the perfluoroalkyl chain | Decreased reactivity | Increased steric hindrance around the functional group. |
| Introduction of an ether linkage near the functional group | Altered reactivity depending on the position | Can influence the electronic environment and steric accessibility of the reactive center. |
| Replacement of the hydroxyl group with a more reactive group (e.g., -NH₂) | Increased nucleophilicity and potential for a wider range of subsequent reactions. | The amine group is generally more nucleophilic than the hydroxyl group. |
Exploration of Pentafluorosulfanyl (SF₅) Group Incorporation and its Impact
The pentafluorosulfanyl (SF₅) group has garnered significant interest as a functional group in materials science and medicinal chemistry due to its unique properties. rowansci.com It is often considered a "super-trifluoromethyl" group because of its even greater electronegativity and thermal stability. nih.gov The incorporation of the SF₅ group into the structure of this compound is a promising strategy for creating novel materials with enhanced properties.
The SF₅ group can be introduced into aliphatic compounds through the addition of SF₅Cl or SF₅Br across a double or triple bond, often initiated by a radical initiator. nih.govresearchgate.net For a long-chain saturated alcohol, this would likely involve a multi-step synthesis, potentially starting with a precursor containing a terminal unsaturation.
Impact of SF₅ Group Incorporation:
Increased Electronegativity and Electron-Withdrawing Effect: The SF₅ group is one of the most electronegative functional groups, which would significantly alter the electronic properties of the molecule. rowansci.com
Enhanced Thermal and Chemical Stability: The sulfur-fluorine bonds are exceptionally strong, leading to high thermal and chemical stability in SF₅-containing compounds. rowansci.com
Increased Lipophilicity: Despite its high polarity, the SF₅ group can increase the lipophilicity of a molecule, which can affect its solubility and interfacial behavior. nih.gov
Modified Surface Properties: The introduction of a bulky, highly fluorinated group like SF₅ at the terminus of the chain would likely lead to even lower surface energies and enhanced hydrophobic and oleophobic properties.
Table 3: Comparison of Properties: -OH vs. -SF₅ Terminated Perfluoroalkane
| Property | This compound (-OH) | Hypothetical 1H,1H,15H-Octacosafluoro-1-pentadecanesulfanylpentafluoride (-SF₅) |
| Terminal Group Polarity | Polar | Highly Polar |
| Hydrogen Bonding Capability | Donor and Acceptor | Acceptor only |
| Thermal Stability | Moderate | High |
| Surface Energy | Low | Expected to be even lower |
| Lipophilicity | Moderate | High |
| Chemical Reactivity | Reactive hydroxyl group | Generally inert SF₅ group |
Design of Environmentally Benign Fluorinated Alcohol Analogues
The environmental persistence and potential for bioaccumulation of long-chain per- and polyfluoroalkyl substances (PFAS) have led to a significant research effort to design more environmentally benign alternatives. nih.govresearchgate.net For analogues of this compound, the primary strategies focus on introducing biodegradable linkages or modifying the perfluoroalkyl chain to reduce persistence.
Strategies for Designing Greener Analogues:
Introduction of Biodegradable Spacers: Incorporating ether, ester, or amide linkages within the carbon backbone can create points of susceptibility for microbial or chemical degradation. researchgate.net These linkages can be cleaved under environmental conditions, breaking down the long-chain fluorinated compound into smaller, potentially less harmful molecules.
Shortening the Perfluoroalkyl Chain: There is a general consensus that shorter-chain fluorinated compounds are less bioaccumulative and toxic than their long-chain counterparts. researchgate.net Designing analogues with perfluoroalkyl chains of six or fewer carbons is a key strategy.
Introduction of Hydrogen Atoms: Replacing some fluorine atoms with hydrogen atoms along the carbon chain can also increase the potential for biodegradation, as the C-H bond is more susceptible to metabolic attack than the C-F bond. researchgate.net
Use of Alternative Surfactant Architectures: Exploring novel surfactant designs, such as gemini (B1671429) surfactants (two fluorinated chains and two headgroups) or polymeric surfactants, can lead to materials that are more efficient at lower concentrations, thereby reducing the total amount of fluorinated material released into the environment.
The design of these environmentally benign analogues requires a careful balance between maintaining the desired performance characteristics and enhancing their biodegradability and reducing their environmental footprint.
Table 4: Design Concepts for Environmentally Benign Analogues
| Design Strategy | Example of Analogue Structure | Expected Environmental Benefit | Potential Impact on Performance |
| Ether Linkage Introduction | F(CF₂)₆O(CH₂)₂OH | Potential for ether cleavage and biodegradation. | May alter surface activity and thermal stability. |
| Ester Linkage Introduction | F(CF₂)₇C(O)O(CH₂)₂OH | Susceptible to hydrolysis, leading to degradation. | Lower chemical stability, especially in acidic or basic conditions. |
| Shortened Perfluoroalkyl Chain | F(CF₂)₅CH₂CH₂OH | Reduced bioaccumulation potential and persistence. | May have lower surface activity and thermal stability compared to the long-chain analogue. |
| Introduction of a Hydrocarbon Segment within the Chain | F(CF₂)₆(CH₂)₆OH | The hydrocarbon segment provides a site for biodegradation. | May compromise the unique properties associated with a fully fluorinated chain. |
Advanced Applications and Functionalization in Materials Science and Engineering
Surface Modification and Functionalization Strategies Utilizing Fluorinated Alcohols as Amphiphilic Species
The amphiphilic nature of 1H,1H,15H-Octacosafluoro-1-pentadecanol makes it a candidate for the modification and functionalization of various surfaces. The hydroxyl head group can be used to anchor the molecule to a substrate through chemical reactions or physical adsorption, while the long fluorinated tail orients away from the surface, creating a low-energy, non-stick interface. This self-assembly behavior is crucial for creating surfaces with tailored wettability and repellency.
Research in this area focuses on leveraging the distinct properties of the fluorinated chain and the reactive hydroxyl group. Strategies often involve the chemical grafting of the alcohol onto surfaces containing complementary functional groups, such as carboxylic acids or isocyanates, to form stable covalent bonds. The resulting monolayers can significantly alter the surface energy, leading to enhanced hydrophobicity and oleophobicity.
Key Research Findings:
| Surface Property | Observation |
| Wettability | Surfaces modified with long-chain fluorinated alcohols exhibit significantly increased contact angles for both water and oils. |
| Adhesion | The low surface energy imparted by the fluorinated chains reduces the adhesion of contaminants and biological molecules. |
| Stability | Covalent attachment of the alcohol to surfaces provides durable functionalization resistant to environmental degradation. |
Role in Polymer Synthesis and as Precursors for Specialty Polymeric Materials
In polymer science, this compound serves as a valuable building block for the synthesis of specialty fluorinated polymers. The terminal hydroxyl group provides a reactive site for incorporation into polymer backbones or for attachment as a side chain. This allows for the precise introduction of the desirable properties of the long perfluoroalkyl chain, such as chemical inertness, thermal stability, and low refractive index, into the final polymeric material.
One common application is its use as an additive in fluoropolymer formulations. When incorporated, it can enhance properties like resistance to solvents, acids, and UV degradation. This makes the resulting polymers suitable for demanding applications such as high-performance wire insulation, chemical-resistant gaskets, and durable non-stick surfaces. vulcanchem.com
The compound can also be chemically modified, for instance, by esterification with acrylic or methacrylic acid, to produce fluorinated monomers. These monomers can then be polymerized or copolymerized to create a wide range of specialty polymers with tailored properties for applications in coatings, membranes, and optical materials.
Development of Superhydrophobic and Oleophobic Coatings
The creation of superhydrophobic and oleophobic surfaces, which exhibit extreme repellency to water and oils, respectively, is a significant area of materials science. This compound is a key component in the formulation of such coatings due to the very low surface energy of its long fluorinated chain.
To achieve super-repellency, a combination of low surface energy chemistry and specific surface topography (roughness) is required. This fluorinated alcohol provides the necessary chemical properties. It is often applied to micro- or nanostructured surfaces, where the combination of the fluorinated surface and the engineered roughness traps a layer of air, leading to a composite interface that minimizes contact between the liquid and the solid surface.
Typical Components of Super-Repellent Coatings:
| Component | Function |
| Nanoparticles (e.g., silica, titania) | Create the necessary surface roughness. |
| This compound (or derivative) | Provides the low surface energy chemical modification. |
| Binder/Matrix | Ensures adhesion of the coating to the substrate. |
| Solvent | Facilitates the application of the coating. |
These coatings are being developed for a wide array of applications, including self-cleaning windows, anti-icing surfaces for aircraft, and drag-reducing coatings for marine vessels.
Integration into Responsive and Smart Material Systems
The integration of this compound and its derivatives into responsive or "smart" material systems is an emerging area of research. These materials can change their properties in response to external stimuli such as light, temperature, pH, or an electric field.
Potential applications for such smart materials include:
Controllable drug delivery systems: Where a change in the local environment triggers the release of a therapeutic agent.
"Lab-on-a-chip" devices: For manipulating small volumes of liquids.
Reconfigurable optical devices: That can alter their refractive index or transparency.
While still in the early stages of exploration, the unique properties of this long-chain fluorinated alcohol suggest significant potential for its use in the next generation of advanced, functional materials.
Emerging Research Frontiers and Future Directions for 1h,1h,15h Octacosafluoro 1 Pentadecanol
Elucidation of Unknown Environmental Transformation Pathways and Products
While the general transformation pathways of fluorotelomer alcohols (FTOHs) are understood to involve oxidation to perfluorinated carboxylic acids (PFCAs), the specific routes and intermediate products for longer-chain FTOHs like 1H,1H,15H-Octacosafluoro-1-pentadecanol remain largely uncharacterized. utoronto.canih.govnih.gov Future research will need to focus on identifying the unique transformation products that may arise from this larger molecule under various environmental conditions, including atmospheric, biotic, and abiotic degradation. utoronto.canih.gov
Key research questions to be addressed include:
What are the primary atmospheric oxidation products of this compound, and how do their formation rates and transport behaviors differ from shorter-chain FTOHs? acs.orgresearchgate.net
What are the microbial degradation pathways in different environmental compartments, such as soil and water, and what are the structures of the resulting metabolites? nih.govnih.gov
Are there unique abiotic degradation pathways, for instance, through heterogeneous photooxidation on mineral surfaces, that could be significant for this long-chain FTOH? nih.gov
Table 1: Known and Potential Transformation Products of Fluorotelomer Alcohols
| Precursor Compound | Known Transformation Products | Potential Unknown Products for this compound |
| 8:2 FTOH | Perfluorooctanoic acid (PFOA), Perfluorononanoic acid (PFNA), various shorter-chain PFCAs, 8:2 FTCA, 8:2 FTUCA | Long-chain polyfluorinated acids, novel intermediate aldehydes and ketones, conjugated metabolites |
| 6:2 FTOH | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), 5:3 Acid | Unique microbial metabolites, products of incomplete atmospheric degradation |
Development of Green Chemistry Approaches for Synthesis and Degradation
The synthesis and degradation of fluorinated compounds are often associated with harsh reaction conditions and the use of hazardous reagents. A significant future direction is the development of "green" and sustainable chemical processes for this compound.
For synthesis, this includes exploring:
The use of less hazardous solvents and reagents. researchgate.netresearchgate.net
Catalytic methods that improve atom economy and reduce waste. sfi.ie
Bio-based synthetic routes, where feasible.
For degradation, research is focused on developing environmentally benign methods for the complete mineralization of the compound. Promising areas of investigation include:
Electrochemical Oxidation : This technique uses an electric current to break down PFAS, potentially offering a clean and efficient destruction method. r3sustainability.com
Supercritical Water Oxidation (SCWO) : This process utilizes water at high temperatures and pressures to destroy complex organic molecules, including PFAS, with high efficiency. r3sustainability.com
Photocatalysis : This method employs light and a catalyst to generate reactive oxygen species that can degrade PFAS. nih.gov
Mechanochemical Destruction : This involves the use of mechanical force, such as ball milling, to break the strong carbon-fluorine bonds in PFAS. ox.ac.uk
Table 2: Comparison of Conventional and Green Approaches for Fluorinated Alcohols
| Process | Conventional Approach | Green Chemistry Approach |
| Synthesis | Use of harsh fluorinating agents, organic solvents | Catalytic synthesis, use of greener solvents, bio-based feedstocks |
| Degradation | Incineration (can produce harmful byproducts) | Electrochemical oxidation, SCWO, photocatalysis, bioremediation |
Advanced In Situ and Operando Spectroscopic Techniques for Mechanistic Studies
Understanding the precise mechanisms of the transformation and degradation of this compound requires advanced analytical techniques that can monitor these processes in real-time. In situ and operando spectroscopy, where the system is studied under actual reaction conditions, will be crucial.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : As fluorine has a unique NMR signature, ¹⁹F NMR is a powerful tool for tracking the formation and decay of fluorinated intermediates and products without the need for extensive sample preparation. anr.frnih.govrsc.org This can provide invaluable insights into reaction kinetics and mechanisms.
Mass Spectrometry : Advanced mass spectrometry techniques, such as high-resolution mass spectrometry, can identify and quantify trace levels of transformation products, helping to piece together complex reaction pathways. nih.govacs.org
The application of these techniques will allow researchers to directly observe the chemical changes occurring, leading to a more complete understanding of the underlying reaction mechanisms.
Integration of Machine Learning and Artificial Intelligence in Fluorinated Alcohol Research
Predicting Properties : ML models can be trained to predict the physicochemical properties, environmental fate, and potential transformation products of this compound, even before extensive laboratory experiments are conducted. plasticsengineering.orgwisc.edu
Identifying Unknowns : AI algorithms can help to identify previously unknown PFAS in environmental samples by analyzing complex analytical data from techniques like mass spectrometry. ehn.orgplasticsengineering.org
Optimizing Remediation : ML can be used to model and optimize the performance of different remediation technologies for PFAS, helping to identify the most effective and cost-efficient strategies. wsp.comxylem.com
Designing Greener Alternatives : AI can assist in the design of new fluorinated molecules with desired properties but with reduced environmental persistence and toxicity.
Collaborative Research Initiatives for Comprehensive Environmental and Synthetic Understanding
Addressing the multifaceted challenges associated with long-chain fluorinated compounds like this compound necessitates a collaborative and interdisciplinary approach. Future progress will depend on the establishment of strong partnerships between:
Academia : To conduct fundamental research on the environmental behavior, toxicology, and novel synthesis and degradation pathways.
Industry : To provide insights into manufacturing processes, product life cycles, and to develop and implement greener technologies.
Government and Regulatory Agencies : To support research, develop sound environmental policies, and establish guidelines for the safe use and disposal of these compounds. nih.govepa.gov
Public-Private Partnerships : To pool resources and expertise to tackle large-scale research questions and remediation challenges.
Such collaborative initiatives will be essential for developing a holistic understanding of the environmental and synthetic aspects of this compound and for ensuring its responsible management. purdue.edu
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| This compound | 15:1 FTOH |
| 1H,1H,2H,2H-Perfluorodecanol | 8:2 FTOH |
| 1H,1H,2H,2H-Perfluorooctanol | 6:2 FTOH |
| Perfluorooctanoic acid | PFOA |
| Perfluorononanoic acid | PFNA |
| Perfluorohexanoic acid | PFHxA |
| Perfluoropentanoic acid | PFPeA |
| 8:2 Fluorotelomer carboxylate | 8:2 FTCA |
| 8:2 Fluorotelomer unsaturated carboxylate | 8:2 FTUCA |
| 5:3 Polyfluorinated acid | 5:3 Acid |
Q & A
Q. What are the primary analytical techniques for determining the purity and structural integrity of 1H,1H,15H-Octacosafluoro-1-pentadecanol?
- Methodological Answer : Purity and structural validation require a combination of analytical methods:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies volatile impurities and confirms molecular weight via fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : and NMR identify fluorine and proton environments, resolving structural ambiguities (e.g., terminal vs. internal fluorination) .
- Elemental Analysis : Validates carbon, hydrogen, and fluorine ratios to confirm stoichiometric consistency .
- High-Performance Liquid Chromatography (HPLC) : Detects non-volatile degradation products or synthetic byproducts .
Q. How can researchers mitigate fluorinated compound degradation during storage and handling?
- Methodological Answer :
- Storage : Maintain temperatures below 4°C in inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation .
- Material Compatibility : Use fluoropolymer-lined containers to avoid leaching or adsorption .
- Handling Protocols : Limit exposure to UV light and moisture; employ gloveboxes for air-sensitive manipulations .
Q. What theoretical frameworks guide the environmental fate modeling of perfluorinated alcohols like this compound?
- Methodological Answer :
- Quantitative Structure-Activity Relationships (QSARs) : Predict bioaccumulation and toxicity using log (octanol-water partition coefficient) and fluorocarbon chain length correlations .
- Fugacity Models : Estimate distribution across environmental compartments (air, water, soil) based on vapor pressure ( at 25°C) and water solubility (insoluble) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between laboratory-derived degradation rates and field observations of this compound in Arctic environments?
- Methodological Answer :
- Isotopic Tracing : Use - or -labeled analogs to track degradation pathways under simulated Arctic conditions (low temperature, UV exposure) .
- Advanced Chromatography : Couple LC-MS/MS with ion mobility spectrometry to distinguish isomeric degradation products .
- Field-Validated Models : Incorporate microbial community data (e.g., perfluoroalkyl acid-producing bacteria) into kinetic models .
Q. What experimental designs optimize the synthesis of this compound while minimizing perfluorooctanoic acid (PFOA) byproducts?
- Methodological Answer :
- Factorial Design : Test variables like reaction temperature (65–100°C), fluorinating agent stoichiometry, and catalyst type (e.g., potassium fluoride vs. crown ether complexes) .
- In Situ Monitoring : Use Raman spectroscopy to detect intermediate fluorotelomer alcohols and adjust reaction parameters dynamically .
- Green Chemistry Metrics : Calculate atom economy and E-factor to prioritize routes with minimal waste .
Q. How do intermolecular interactions between this compound and lipid bilayers influence cellular uptake mechanisms?
- Methodological Answer :
- Molecular Dynamics Simulations : Model fluorocarbon-lipid interactions using force fields parameterized for fluorine (e.g., CHARMM-F) .
- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess monolayer penetration efficiency .
- Fluorescence Quenching Assays : Track partitioning into model membranes using pyrene-labeled phospholipids .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the bioaccumulation potential of this compound in aquatic vs. terrestrial ecosystems?
- Methodological Answer :
- Trophic Magnification Studies : Analyze tissue samples from food webs (e.g., plankton → fish → seabirds) using stable isotope analysis () paired with LC-MS/MS .
- Microcosm Experiments : Compare bioaccumulation in freshwater (pH 7) vs. brackish (pH 8.2) systems to isolate salinity effects .
- Meta-Analysis : Apply weighted least squares regression to harmonize datasets across studies, adjusting for detection limits and matrix effects .
Theoretical and Conceptual Frameworks
Q. What conceptual frameworks explain the persistence of this compound in anaerobic environments despite predicted susceptibility to microbial defluorination?
- Methodological Answer :
- Reductive Defluorination Pathways : Test anaerobic consortia from contaminated sediments for defluorinating enzymes (e.g., cobalamin-dependent reductases) using metagenomics and proteomics .
- Thermodynamic Modeling : Calculate Gibbs free energy changes () for putative degradation reactions to identify rate-limiting steps .
Safety and Compliance
Q. What protocols ensure safe laboratory handling of this compound given its irritant properties?
- Methodological Answer :
- Engineering Controls : Use fume hoods with HEPA filters and static grounding to prevent aerosolization .
- Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves and full-face respirators with organic vapor cartridges .
- Waste Management : Neutralize residues with calcium hydroxide prior to incineration at >1,100°C to prevent PFAS emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
